Home > Products > Building Blocks P16414 > 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine - 832740-69-9

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Catalog Number: EVT-380068
CAS Number: 832740-69-9
Molecular Formula: C8H7F3N4
Molecular Weight: 216.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine” is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

While the provided literature does not offer a specific synthesis protocol for 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine itself, it is identified as a key intermediate in the synthesis of more complex molecules. For example, it serves as a starting material for the synthesis of various pyrazolo[3,4-b]pyridine-linked sulfonamide derivatives []. This suggests that its synthesis likely involves established methods for constructing the pyrazolo[3,4-b]pyridine core followed by selective introduction of the substituents.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It demonstrates potent anti-inflammatory activity in vitro and in vivo, inhibiting tumor necrosis factor-α production and pulmonary neutrophilia. [] Importantly, EPPA-1 exhibits a significantly improved therapeutic index compared to earlier generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. This improvement is attributed to its reduced emetogenicity (tendency to cause nausea and vomiting). []

Relevance: While EPPA-1 belongs to the pyrazolo[3,4-b]pyridine class like 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, it possesses a distinct substitution pattern. The key difference lies in the presence of a complex substituent at the 4-position of the pyrazolo[3,4-b]pyridine core in EPPA-1, contrasting with the methyl group at the 4-position of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. This structural divergence likely contributes to their different pharmacological profiles, particularly in terms of PDE4 inhibitory activity and emetogenicity. []

methanone

Compound Description: This compound represents a derivative within the pyrazolo[3,4-b]pyridine class. [] Its crystal structure has been elucidated, revealing key structural features such as a gauche conformation of the thiophene ring and the presence of both intermolecular and intramolecular hydrogen bonds. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound represents a tetrahydro-1H-pyrazolo[3,4-b]pyridine derivative synthesized through a microwave-assisted reaction. [] The structure exhibits a distorted pyrazolo[3,4-b]pyridine system and engages in intermolecular hydrogen bonding, contributing to its crystal packing. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. [] It was synthesized efficiently using FeCl3-SiO2 as a catalyst. []

Relevance: This compound, while containing the pyrazolo[3,4-b]pyridine core found in 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, is considerably more complex. It features a fused chromenone ring system and a thieno[2,3-d]pyrimidine substituent. [] This highlights the potential for incorporating the pyrazolo[3,4-b]pyridine scaffold into diverse, polycyclic frameworks.

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d) and 4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16e / TAS-116)

Compound Description: 16d and 16e (TAS-116) represent a novel series of heat shock protein 90 (HSP90) inhibitors. [] They were developed through structure-activity relationship (SAR) studies based on an initial hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure. [] TAS-116 (16e) demonstrates selectivity for HSP90α and HSP90β and displays oral bioavailability in mice, exhibiting potent antitumor effects in vivo. []

Relevance: Both compounds, while containing the pyrazolo[3,4-b]pyridine unit, are structurally distinct from 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. They feature a complex substituent at the 1-position, including a benzamide moiety, an imidazole ring, and a pyrazole ring. [] This underscores the versatility of the pyrazolo[3,4-b]pyridine scaffold for developing potent and selective inhibitors. []

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

Compound Description: PF470 is a highly potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [] It emerged from an extensive SAR optimization campaign focused on enhancing potency, physicochemical properties, and pharmacokinetic profiles. [] PF470 demonstrated robust efficacy in a preclinical Parkinson's disease model, alleviating l-DOPA-induced dyskinesia. []

4-Aminoantipyrine (AAP) and 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (PP)

Compound Description: AAP and PP are investigated for their corrosion inhibition properties on mild steel in acidic environments. [] AAP exhibits superior inhibition efficiency compared to PP, attributed to its stronger adsorption onto the steel surface. []

Relevance: 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (PP) shares the core pyrazolo[3,4-b]pyridine structure with 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. The key distinction lies in the substitution pattern: PP has methyl groups at positions 4 and 6, whereas the target compound has a methyl group at position 4 and a trifluoromethyl group at position 6. []

5-(6-Hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP)

Compound Description: HMBPP is a novel pyrazolo[3,4-b]pyridine derivative synthesized via a ring-opening and ring-closure reaction sequence. [] The compound's structure, characterized by various spectroscopic methods, reveals a benzofuran moiety attached to the pyrazolo[3,4-b]pyridine core. [] Theoretical calculations provide insights into its electronic properties, reactivity, and stability. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

Compound Description: This class of compounds represents pyrazolo-bridged quinolone scaffolds, recognized as important building blocks in medicinal chemistry. [] A series of derivatives were synthesized using a one-pot, three-component reaction under green reaction conditions. [] Biological evaluation revealed promising cytotoxic activity against HeLa and DU145 cancer cell lines, with compound 4d exhibiting significant potency. []

Relevance: While structurally distinct from 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, the phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones share a key structural motif: a pyrazole ring directly attached to the pyrazolopyridine core. [] This shared feature suggests a potential for exploring similar synthetic strategies and biological activities within the broader pyrazolopyridine family. []

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives

Compound Description: This series of compounds, featuring a 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine core linked to various sulfonamide moieties, were designed and synthesized as potential antibacterial and antioxidant agents. [] Notably, compounds 8a, 8c, 8d, and 8i exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [] Several derivatives also displayed promising antioxidant properties. []

Properties

CAS Number

832740-69-9

Product Name

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

IUPAC Name

4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

InChI

InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15)

InChI Key

QCLRUMJLPRWXLA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.